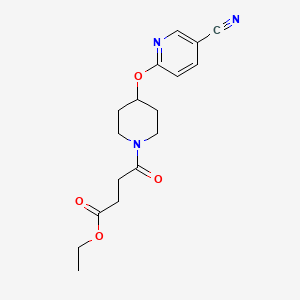

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 5-cyanopyridin-2-yloxy group at the 4-position. The molecule also contains a 4-oxobutanoate ethyl ester chain, which contributes to its polar yet lipophilic character.

Properties

IUPAC Name |

ethyl 4-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-23-17(22)6-5-16(21)20-9-7-14(8-10-20)24-15-4-3-13(11-18)12-19-15/h3-4,12,14H,2,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDNUZHNVXKSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyridine moiety. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

Introduction of the Cyanopyridine Moiety: This step involves the nucleophilic substitution reaction where a cyanopyridine derivative is introduced to the piperidine ring.

Esterification: The final step involves the esterification of the resulting compound with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the cyanopyridine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and cyanopyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements include:

- Piperidine-ether linkage: The 4-((5-cyanopyridin-2-yl)oxy)piperidine moiety distinguishes it from analogs with direct aryl substitutions (e.g., Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate, CAS 1855859-35-6 ).

- Cyanopyridinyl group: The electron-withdrawing cyano group at the pyridine’s 5-position contrasts with methyl (e.g., Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate, CAS 893643-38-4 ) or chloro substituents (e.g., Ethyl 4-(6-chloropyridin-2-yl)butanoate, CAS 1268520-42-8 ).

- Ketone-ester chain: The 4-oxobutanoate ethyl ester is shared with compounds like Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate , though the latter lacks the piperidine-pyridine system.

Physicochemical Properties

- However, the ethyl ester and piperidine ring may offset this, favoring moderate lipophilicity.

- Molecular Weight: Estimated at ~360 g/mol, similar to Ethyl 4-(6-oxopiperidin-3-yl)benzoate (CAS 281233-72-5, MW ~291 g/mol ), but heavier due to the cyanopyridinyloxy group.

- Stability: The nitrile group may confer susceptibility to hydrolysis under acidic/basic conditions, unlike chloro-substituted analogs (e.g., Ethyl 4-(6-chloropyridin-2-yl)butanoate ), which are more hydrolytically stable.

Tabulated Comparison of Key Analogs

Biological Activity

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 352.41 g/mol. The compound features a piperidine ring substituted with a 5-cyanopyridine moiety, contributing to its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O4 |

| Molecular Weight | 352.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

- Anticancer Activity : Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.87 to 12.91 μM, demonstrating better growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Neuroprotective Effects : The compound's piperidine structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. Preliminary data indicate that it may modulate neurotransmitter systems, although more research is required .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound has a favorable profile, with good oral bioavailability and clearance rates. For instance, after intravenous administration, the compound exhibited a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of around 31.8% .

Toxicology

Toxicological assessments have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This safety profile is essential for its potential therapeutic applications.

Study on Anticancer Activity

A study published in MDPI examined the effects of this compound on breast cancer cell lines. The results showed:

- Caspase Activation : The compound significantly increased caspase levels, indicating induction of apoptosis.

| Cell Line | IC50 (μM) | Caspase Level (ng/mL) |

|---|---|---|

| MCF-7 | 0.87 | 27.13 ± 0.54 |

| MDA-MB-231 | 1.75 | Not reported |

This study highlights the compound's potential as an anticancer agent through apoptosis induction.

Neuroprotection Research

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that the compound could mitigate neuronal damage by modulating oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.